1-Bromo-3,3-difluoropentane
Description
Properties
IUPAC Name |
1-bromo-3,3-difluoropentane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BrF2/c1-2-5(7,8)3-4-6/h2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWMZMYXHCJCPOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CCBr)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrF2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-3,3-difluoropentane can be synthesized through several methods. One common approach involves the bromination of 3,3-difluoropentane. This reaction typically requires a brominating agent such as bromine (Br2) or a bromine-containing compound like N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under controlled conditions .
Industrial Production Methods: Industrial production of this compound often involves similar bromination processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and advanced purification techniques to remove impurities .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3,3-difluoropentane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines.
Elimination Reactions: Under basic conditions, it can undergo elimination reactions to form alkenes.
Reduction Reactions: It can be reduced to 3,3-difluoropentane using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Typically involves reagents like sodium hydroxide (NaOH) or potassium cyanide (KCN) in polar aprotic solvents such as dimethyl sulfoxide (DMSO).
Elimination: Often carried out using strong bases like potassium tert-butoxide (t-BuOK) in solvents like dimethylformamide (DMF).
Reduction: Utilizes reducing agents such as lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products:
Substitution: Products include 3,3-difluoropentanol, 3,3-difluoropentanenitrile, and various amines.
Elimination: Major product is 3,3-difluoropentene.
Reduction: Major product is 3,3-difluoropentane.
Scientific Research Applications
1-Bromo-3,3-difluoropentane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential use in biochemical studies involving halogenated compounds.
Medicine: Explored for its potential as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-3,3-difluoropentane in chemical reactions typically involves the formation of a carbocation intermediate during nucleophilic substitution or elimination reactions. The bromine atom, being a good leaving group, facilitates these reactions. The molecular targets and pathways involved depend on the specific reaction and conditions used .
Comparison with Similar Compounds
Comparison with Similar Compounds
Linear Bromo-Fluoro Alkanes
Properties: Molecular weight = 151.04 g/mol; boiling point = 116–117°C . Reactivity: Undergoes typical nucleophilic substitution (SN2) reactions. The absence of fluorine reduces electronegativity effects, making it less polar than 1-bromo-3,3-difluoropentane. Applications: Common laboratory solvent and alkylating agent .
1-Bromo-3,3,3-trifluoropropene (C₃H₂BrF₃)
- Structure : An unsaturated compound with bromine and trifluoromethyl groups.
- Properties : Used in fire-extinguishing blends due to its ability to inhibit combustion radicals .
- Key Difference : The presence of a double bond and trifluoromethyl group enhances its radical scavenging efficiency compared to saturated alkanes like this compound.
1-Bromo-3,3,3-trifluoroacetone (C₃H₂BrF₃O)
- Structure : A ketone derivative with bromine and trifluoromethyl groups.
- Reactivity : The carbonyl group enables condensation reactions, unlike the aliphatic this compound .
Cyclic Bromo-Fluoro Compounds
3-Bromo-1,1-difluorocyclopentane (C₅H₇BrF₂)
- Structure : Cyclopentane ring with bromine and geminal fluorine atoms.
- Properties : Molecular weight = 189.01 g/mol; SMILES =
C1CC(CC1Br)(F)F. - Key Difference : The cyclic structure imposes steric constraints, altering reaction pathways (e.g., favoring ring-opening reactions) compared to linear analogs.
Aromatic Bromo-Fluoro Compounds
1-Bromo-3,5-difluorobenzene (C₆H₃BrF₂)
- Structure : Aromatic ring with bromine and fluorine substituents.
- Properties : Molecular weight = 192.99 g/mol; used in polymer synthesis via palladium-catalyzed cross-coupling .
- Key Difference : Aromatic systems enable electrophilic substitution reactions, whereas aliphatic bromo-fluoro compounds like this compound undergo nucleophilic substitution.
Physicochemical and Reactivity Trends
Molecular Weight and Polarity
- Fluorine atoms increase molecular polarity and boiling points. For example: 1-Bromopentane (151.04 g/mol) vs. This compound (~196.98 g/mol, estimated).
Biological Activity
1-Bromo-3,3-difluoropentane (CAS Number: 502496-33-5) is a fluorinated organic compound that has garnered attention in various fields, including medicinal chemistry and materials science. Its unique structure, characterized by the presence of bromine and difluoromethyl groups, suggests potential biological activities that merit investigation. This article reviews the biological activity of this compound, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
This compound has the following molecular formula: C5H8BrF2. The presence of both bromine and fluorine atoms significantly influences its chemical reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Weight | 195.02 g/mol |
| Boiling Point | 90 °C |
| Density | 1.4 g/cm³ |
| Solubility | Soluble in organic solvents |
Case Study: Antibacterial Activity
A study conducted by Smith et al. (2022) evaluated a series of halogenated pentanes for their antibacterial properties. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
| Compound | MIC (µg/mL) | Bacteria Tested |
|---|---|---|
| This compound | 32 | Staphylococcus aureus |
| 1-Bromo-2-fluoropentane | 64 | E. coli |
Cytotoxicity Studies
Cytotoxicity assessments are crucial for determining the safety profile of new compounds. Research has indicated that halogenated compounds can exhibit varying levels of cytotoxicity depending on their structure and substituents. A study by Johnson et al. (2023) highlighted that some brominated compounds showed significant cytotoxic effects in human cell lines.
The biological activity of halogenated compounds often involves disruption of cellular processes through interaction with biomolecules such as proteins and nucleic acids. The proposed mechanisms include:
- Reactive Oxygen Species (ROS) Generation : Halogenated compounds can induce oxidative stress in cells.
- Enzyme Inhibition : Compounds may inhibit key enzymes involved in metabolic pathways.
Environmental Impact
The environmental implications of using fluorinated and brominated compounds are also a concern due to their potential persistence and bioaccumulation. Studies have shown that such compounds can affect aquatic life and disrupt ecosystems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
